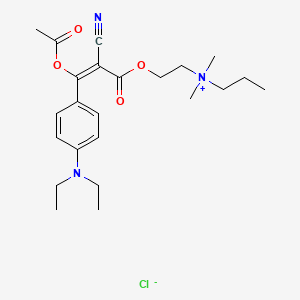
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-): is a complex organic compound with the molecular formula C15H7CrN3O9S2.Na and a molecular weight of 516.40 g/mol . This compound is known for its unique structure, which includes a quinoline moiety and a chromate group, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) typically involves the following steps:
Diazotization: The process begins with the diazotization of 4-hydroxybenzene-1,3-disulfonic acid using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 1,2-dihydro-4-hydroxy-2-oxo-3-quinoline to form the azo compound.
Chromate Complex Formation: Finally, the azo compound is reacted with sodium chromate to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate group can undergo oxidation reactions, often in the presence of strong oxidizing agents.
Reduction: The compound can be reduced to its corresponding amine derivative using reducing agents like sodium borohydride.
Substitution: The azo group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted azo compounds.
Wissenschaftliche Forschungsanwendungen
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) involves its interaction with various molecular targets and pathways. The chromate group can interact with cellular components, leading to oxidative stress and cell damage. The azo group can undergo metabolic activation, forming reactive intermediates that can bind to DNA and proteins, affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 3-((1-butyl-1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
- Sodium 3-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-5-chloro-2-hydroxybenzenesulphonate
Uniqueness
Sodium (5-((1,2-dihydro-4-hydroxy-2-oxo-3-quinolyl)azo)-4-hydroxybenzene-1,3-disulphonato(4-))chromate(1-) stands out due to its unique combination of a quinoline moiety and a chromate group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Eigenschaften
CAS-Nummer |
97659-24-0 |
|---|---|
Molekularformel |
C15H11CrN3NaO9S2+ |
Molekulargewicht |
516.4 g/mol |
IUPAC-Name |
sodium;chromium;4-hydroxy-5-[(4-hydroxy-2-oxo-1H-quinolin-3-yl)diazenyl]benzene-1,3-disulfonic acid |
InChI |
InChI=1S/C15H11N3O9S2.Cr.Na/c19-13-8-3-1-2-4-9(8)16-15(21)12(13)18-17-10-5-7(28(22,23)24)6-11(14(10)20)29(25,26)27;;/h1-6,20H,(H2,16,19,21)(H,22,23,24)(H,25,26,27);;/q;;+1 |
InChI-Schlüssel |
NCMNMXFMUITBNB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)N=NC3=C(C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Cr] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


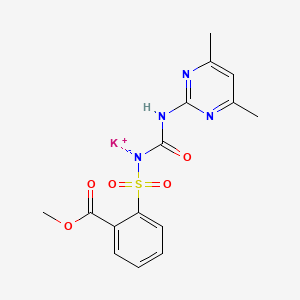

![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12710276.png)



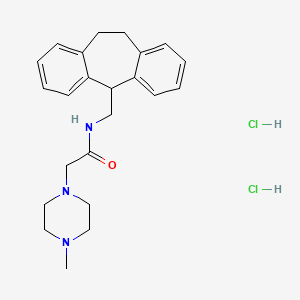
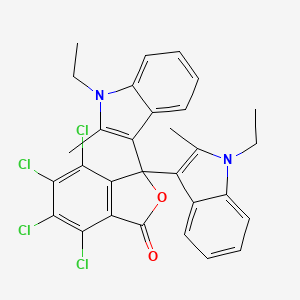
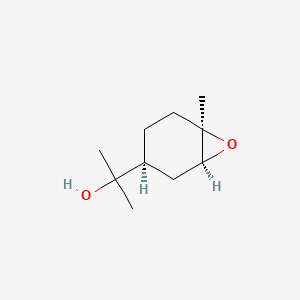
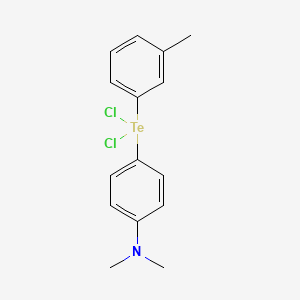
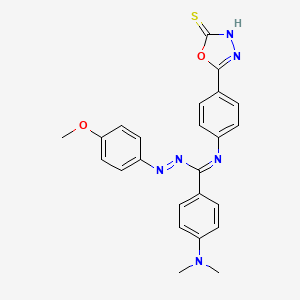
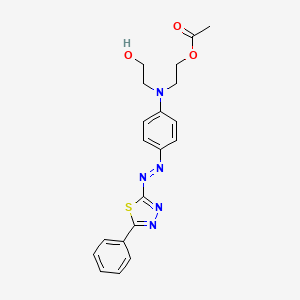
![2-((1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinolin-9-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B12710336.png)
